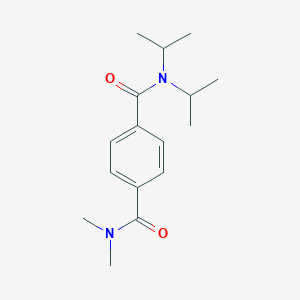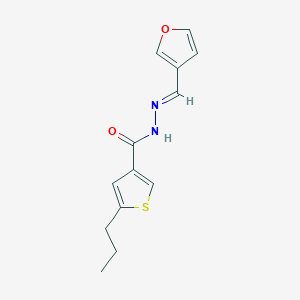![molecular formula C12H18N2O3S B5782077 N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5782077.png)
N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as MS-275 or Entinostat, is a synthetic compound that is being extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of histone deacetylase inhibitors (HDACi), which are a group of compounds that modulate gene expression by inhibiting the activity of histone deacetylases (HDACs).
Mecanismo De Acción
N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide exerts its effects by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histones and other proteins. This leads to an increase in histone acetylation, which promotes a more relaxed chromatin structure and enhances the accessibility of DNA to transcription factors. This, in turn, leads to the upregulation of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA repair. N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide also inhibits the activity of other non-histone proteins, such as transcription factors and chaperones, which further contributes to its therapeutic effects.
Biochemical and Physiological Effects
N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. It also enhances the immune response by increasing the production of cytokines and chemokines, which recruit immune cells to the site of the tumor. In neurodegenerative diseases, N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to increase the expression of neurotrophic factors, which promote the survival and growth of neurons. It also reduces the accumulation of toxic proteins, such as amyloid-beta and huntingtin, which are associated with Alzheimer's disease and Huntington's disease, respectively. In inflammatory disorders, N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which leads to a decrease in inflammation and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several advantages for lab experiments, including its high potency and selectivity for HDACs. It also has a long half-life, which allows for less frequent dosing. However, N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has some limitations, including its poor solubility in water and its potential toxicity at high doses. It also has limited bioavailability, which may limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research of N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and infectious diseases. Another direction is to explore its combination therapy with other drugs, such as immunotherapy and targeted therapy. Additionally, more studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, further optimization of its pharmacokinetic properties may improve its efficacy and reduce its toxicity.
Métodos De Síntesis
N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can be synthesized using various methods, including the reaction of N~2~-ethyl-N~1~-methylglycinamide with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then treated with sodium hydroxide to obtain the final product, N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. The purity and yield of the product can be improved by using different solvents and purification techniques.
Aplicaciones Científicas De Investigación
N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to inhibit the growth and proliferation of various cancer cells, including breast, prostate, and colon cancer cells. It also enhances the efficacy of other anticancer drugs and radiation therapy. In neurodegenerative diseases, N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. In inflammatory disorders, N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to reduce inflammation and tissue damage in animal models of rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
2-[ethyl-(4-methylphenyl)sulfonylamino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-4-14(9-12(15)13-3)18(16,17)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYWVUQHXQDDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC)S(=O)(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-ethyl-N-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5782002.png)
![N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5782005.png)
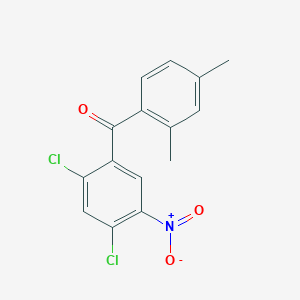
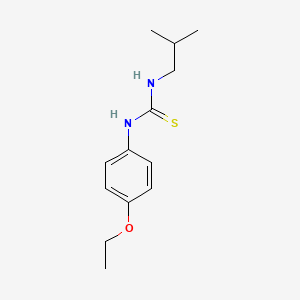
![3-(2,4,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)propanoic acid](/img/structure/B5782022.png)
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5782028.png)
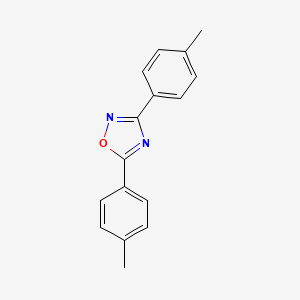
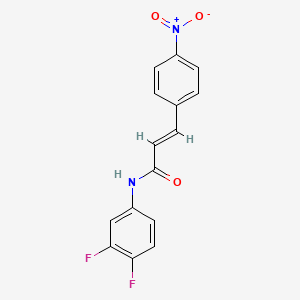
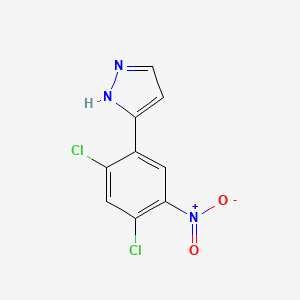
![methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5782065.png)
![methyl 4-[5-(hydroxymethyl)-2-furyl]benzoate](/img/structure/B5782066.png)
